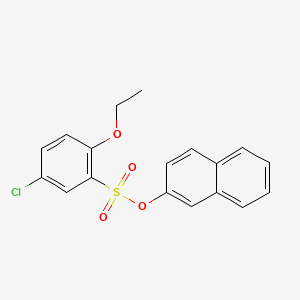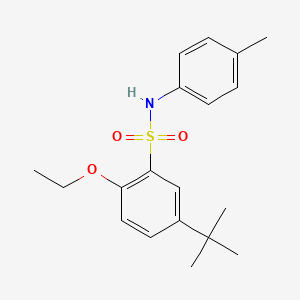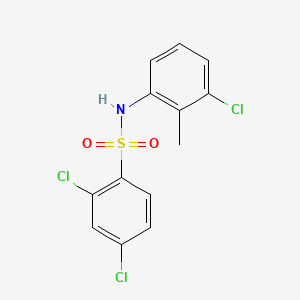
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate, also known as NBPBS, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate acts as a competitive inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of HIF-1α. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in lab experiments is its high specificity for the HIF-1α/p300/CBP interaction. This allows for the selective inhibition of this interaction without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in scientific research. One area of interest is the development of novel drugs that target the HIF-1α/p300/CBP interaction for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HIF-1α in the regulation of cellular metabolism and energy homeostasis. Additionally, the use of this compound as a fluorescent probe for the detection of other protein-protein interactions is an area of ongoing research.
In conclusion, this compound is a valuable compound for scientific research due to its unique properties and specificity for the HIF-1α/p300/CBP interaction. Its use in the development of novel drugs and the investigation of cellular signaling pathways has the potential to lead to significant advances in the field of biomedical research.
Métodos De Síntesis
The synthesis of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate involves several steps, including the reaction of naphthalene-2-boronic acid with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain this compound.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the development of novel drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. It has also been used as a fluorescent probe to detect the presence of certain proteins in cells.
Propiedades
IUPAC Name |
naphthalen-2-yl 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-2-11-23-19-13-17(9-10-18(19)20)25(21,22)24-16-8-7-14-5-3-4-6-15(14)12-16/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMXUMKXKMJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














